Methyl 2,3,6-trimethoxybenzoate
CAS No.: 60241-75-0
Cat. No.: VC19578953
Molecular Formula: C11H14O5
Molecular Weight: 226.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60241-75-0 |
|---|---|
| Molecular Formula | C11H14O5 |
| Molecular Weight | 226.23 g/mol |
| IUPAC Name | methyl 2,3,6-trimethoxybenzoate |
| Standard InChI | InChI=1S/C11H14O5/c1-13-7-5-6-8(14-2)10(15-3)9(7)11(12)16-4/h5-6H,1-4H3 |
| Standard InChI Key | AHBPFQOTLXXKTA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=C(C=C1)OC)OC)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Methyl 2,3,6-trimethoxybenzoate features a benzene ring substituted with three methoxy (-OCH₃) groups at positions 2, 3, and 6, alongside a methyl ester (-COOCH₃) at position 1. The spatial arrangement of these substituents distinguishes it from its isomers, such as methyl 3,4,5-trimethoxybenzoate, where methoxy groups occupy adjacent positions on the ring . The compound’s IUPAC name is methyl 2,3,6-trimethoxybenzoate, and its canonical SMILES representation is COC1=C(C(=C(C=C1)OC)OC)C(=O)OC.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 60241-75-0 | |
| Molecular Formula | C₁₁H₁₄O₅ | |
| Molecular Weight | 226.23 g/mol | |
| IUPAC Name | Methyl 2,3,6-trimethoxybenzoate | |
| InChIKey | AHBPFQOTLXXKTA-UHFFFAOYSA-N |
Spectroscopic and Physical Properties
While detailed physical properties such as melting and boiling points for methyl 2,3,6-trimethoxybenzoate remain undocumented in the available literature, its structural analog methyl 3,4,5-trimethoxybenzoate exhibits a melting point of 82–84°C and a boiling point of 274–275°C . The absence of adjacent methoxy groups in the 2,3,6 isomer likely reduces crystalline packing efficiency, potentially lowering its melting point compared to the 3,4,5 analog. Spectroscopic data, including ¹H NMR and ¹³C NMR, have been reported for brominated derivatives of related trimethoxybenzoates, providing indirect insights into the electronic environment of the parent compound .
Synthesis and Production
Esterification Approaches
The synthesis of methyl 2,3,6-trimethoxybenzoate is presumed to follow classical esterification protocols, analogous to those used for its isomers. A typical route involves the reaction of 2,3,6-trimethoxybenzoic acid with methanol under acidic catalysis. For example, methyl 3,4,5-trimethoxybenzoate is synthesized via similar methods, yielding high-purity products suitable for pharmaceutical applications .
Table 2: Bromination Reaction Parameters for Analogous Compounds
| Parameter | Value | Source |
|---|---|---|
| Reactant | Methyl 3,4,5-trimethoxybenzoate | |
| Reagent | NBS | |
| Solvent | Acetonitrile | |
| Temperature | 20°C | |
| Yield | 99% |
Applications and Industrial Relevance
Natural Product Analogs
Methyl 3,4,5-trimethoxybenzoate occurs naturally in plants such as Buxus natalensis and Eucalyptus aggregata, where it contributes to secondary metabolite profiles . No natural sources have been identified for the 2,3,6 isomer, likely due to steric and electronic factors influencing biosynthetic feasibility.
Comparative Analysis of Trimethoxybenzoate Isomers
Structural and Functional Divergence
The positional isomerism between methyl 2,3,6- and 3,4,5-trimethoxybenzoates profoundly impacts their chemical behavior. The 3,4,5-isomer’s adjacent methoxy groups enhance resonance stabilization, increasing thermal stability (boiling point 274–275°C) , whereas the 2,3,6-isomer’s dispersed substituents may favor solubility in nonpolar solvents.
Table 3: Isomer Comparison
Synthetic Accessibility
The 3,4,5-isomer benefits from well-established protocols due to its pharmaceutical relevance , while the 2,3,6-isomer’s synthesis remains less optimized, reflecting its niche applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume